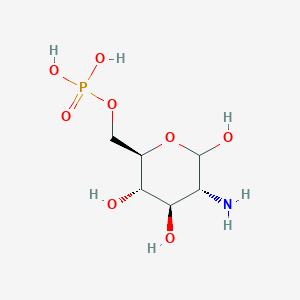

D-glucosamine 6-phosphate

Description

This compound has been reported in Caenorhabditis elegans with data available.

Structure

3D Structure

Properties

Molecular Formula |

C6H14NO8P |

|---|---|

Molecular Weight |

259.15 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |

InChI Key |

XHMJOUIAFHJHBW-IVMDWMLBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the D-glucosamine 6-phosphate Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The D-glucosamine 6-phosphate biosynthesis pathway, also known as the hexosamine biosynthesis pathway (HBP), is a critical metabolic route that converts glucose into uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1][2] This nucleotide sugar is an essential building block for the synthesis of glycoproteins, proteoglycans, glycolipids, and other complex carbohydrates.[3][4][5] The HBP integrates cellular nutrient status (glucose, amino acids, fatty acids, and nucleotides) and plays a crucial role in various cellular processes, including signal transduction, gene expression, and stress responses.[1][2][6] Dysregulation of this pathway is implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders, making its components attractive targets for therapeutic intervention.[1][7] This guide provides a comprehensive overview of the core this compound biosynthesis pathway, including its enzymatic steps, regulatory mechanisms, key experimental protocols, and its interconnection with cellular signaling.

The Core Biosynthesis Pathway

The de novo synthesis of this compound and its subsequent conversion to UDP-GlcNAc involves four key enzymatic steps.[4][8]

1.1. Step 1: Formation of Glucosamine-6-Phosphate

The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate.[9][10] This irreversible reaction is catalyzed by Glucosamine-6-phosphate synthase (GFAT) , also known as glutamine:fructose-6-phosphate amidotransferase.[7][10]

-

Reaction: Fructose-6-phosphate + L-Glutamine → D-Glucosamine-6-phosphate + L-Glutamate[10]

-

Enzyme: Glucosamine-6-phosphate synthase (GFAT) (EC 2.6.1.16)[9]

GFAT is a member of the glutamine-dependent amidotransferase family and possesses two distinct active sites: a glutaminase domain that hydrolyzes glutamine to release ammonia, and a synthase domain that isomerizes fructose-6-phosphate to a reactive enol, which then accepts the ammonia.[9][10][11] The ammonia is believed to be transferred from the glutaminase to the synthase site through an intramolecular channel.[1][12]

1.2. Step 2: Acetylation of Glucosamine-6-Phosphate

The amino group of GlcN-6-P is then acetylated using acetyl-CoA as the acetyl donor to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). This reaction is catalyzed by Glucosamine-phosphate N-acetyltransferase (GNA1) .[13][14]

-

Reaction: D-Glucosamine-6-phosphate + Acetyl-CoA → N-Acetyl-D-glucosamine-6-phosphate + CoA-SH[13]

-

Enzyme: Glucosamine-phosphate N-acetyltransferase (GNA1) (EC 2.3.1.4)[13]

1.3. Step 3: Isomerization of N-Acetylglucosamine-6-Phosphate

GlcNAc-6-P is subsequently isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by the enzyme Phosphoacetylglucosamine mutase (PGM3/AGM1) .[4] This mutase facilitates the intramolecular transfer of the phosphate group from the 6' to the 1' position of the glucosamine ring.

-

Reaction: N-Acetyl-D-glucosamine-6-phosphate ⇌ N-Acetyl-D-glucosamine-1-phosphate

-

Enzyme: Phosphoacetylglucosamine mutase (PGM3/AGM1) (EC 5.4.2.3)

1.4. Step 4: Formation of UDP-N-Acetylglucosamine

In the final step of the pathway, GlcNAc-1-P is activated by reacting with uridine triphosphate (UTP) to produce UDP-N-acetylglucosamine (UDP-GlcNAc) and pyrophosphate. This reaction is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) .[1][4][15]

-

Reaction: N-Acetyl-D-glucosamine-1-phosphate + UTP ⇌ UDP-N-acetylglucosamine + PPi

-

Enzyme: UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) (EC 2.7.7.23)[5]

The final product, UDP-GlcNAc, serves as the high-energy donor of N-acetylglucosamine for various glycosyltransferases involved in the synthesis of N-linked and O-linked glycans, proteoglycans, and glycolipids.[1][3]

Pathway Regulation

The HBP is tightly regulated to meet the cell's demand for UDP-GlcNAc while preventing its excessive accumulation. The primary point of regulation is the first enzyme, GFAT.

-

Feedback Inhibition: The end product of the pathway, UDP-GlcNAc, acts as an allosteric feedback inhibitor of GFAT.[9] This ensures that when UDP-GlcNAc levels are sufficient, the pathway is downregulated.

-

Substrate Availability: As the HBP utilizes substrates from glucose, amino acid, fatty acid, and nucleotide metabolism, its activity is inherently linked to the nutritional status of the cell.[1][2]

-

Post-Translational Modifications: GFAT activity can also be modulated by post-translational modifications, such as phosphorylation and O-GlcNAcylation, which integrate signals from various cellular signaling pathways.[1]

Quantitative Data on Pathway Enzymes

| Enzyme | EC Number | Substrates | Products | Km | Vmax | Optimal pH |

| Glucosamine-6-phosphate synthase (GFAT) | 2.6.1.16 | Fructose-6-phosphate, L-Glutamine | D-Glucosamine-6-phosphate, L-Glutamate | 2.8 mM (for Fructose-6-phosphate)[16] | 6.9 µmol/min/mg[16] | 5.5[16] |

| Glucosamine-phosphate N-acetyltransferase (GNA1) | 2.3.1.4 | D-Glucosamine-6-phosphate, Acetyl-CoA | N-Acetyl-D-glucosamine-6-phosphate, CoA-SH | 2.4 x 10⁻⁴ M (for GlcN-6-P), 0.38 x 10⁻⁴ M (for Acetyl-CoA)[17] | Not specified | 8.05[17] |

| Phosphoacetylglucosamine mutase (PGM3/AGM1) | 5.4.2.3 | N-Acetyl-D-glucosamine-6-phosphate | N-Acetyl-D-glucosamine-1-phosphate | Not specified | Not specified | Not specified |

| UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) | 2.7.7.23 | N-Acetyl-D-glucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine, PPi | Not specified | Not specified | Not specified |

Experimental Protocols

Assay for Glucosamine-6-phosphate Synthase (GFAT) Activity

This protocol is based on a coupled enzymatic assay that measures the production of glutamate.[18]

Materials:

-

Cell lysate or purified GFAT

-

Assay Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM EDTA, 50 mM KCl

-

Substrates: 100 mM Fructose-6-phosphate, 100 mM L-Glutamine

-

Coupling Enzyme: Glutamate dehydrogenase (GDH)

-

Detection Reagents: 30 mM APAD⁺ (3-acetylpyridine adenine dinucleotide), 1 M Tris-HCl (pH 8.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 370 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, 6 mM L-Glutamine, 0.8 mM Fructose-6-phosphate, 0.3 mM APAD⁺, and 6 U/mL GDH.[18]

-

Add 20-50 µg of cell lysate or purified enzyme to each well of the microplate.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Incubate the plate at 37°C.

-

Measure the increase in absorbance at 370 nm over time (e.g., every 5 minutes for 60-90 minutes).[18] The rate of APADH formation is directly proportional to the rate of glutamate production and thus GFAT activity.

-

Calculate the specific activity (nmol/min/mg protein) using the molar extinction coefficient of APADH.

Detection of HBP Intermediates by HPLC

This protocol allows for the quantification of UDP-GlcNAc and other UDP-sugars in tissue samples.[19]

Materials:

-

Tissue sample (e.g., muscle biopsy)

-

Perchloric acid (PCA)

-

Potassium carbonate (K₂CO₃)

-

HPLC system with a strong anion-exchange column

-

Mobile Phase A: 0.1 M Ammonium phosphate buffer (pH 3.5)

-

Mobile Phase B: 1.0 M Ammonium phosphate buffer (pH 3.5)

-

UDP-GlcNAc standard

Procedure:

-

Sample Extraction:

-

Homogenize the frozen tissue sample in ice-cold 0.5 M PCA.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with 3 M K₂CO₃.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the filtered extract onto the anion-exchange column.

-

Elute the UDP-sugars using a gradient of Mobile Phase B into Mobile Phase A.

-

Monitor the absorbance at 262 nm.

-

Identify and quantify UDP-GlcNAc by comparing the retention time and peak area to that of the UDP-GlcNAc standard.

-

Visualizations

This compound Biosynthesis Pathway

Caption: The enzymatic steps of the this compound biosynthesis pathway.

Experimental Workflow for GFAT Activity Assay

Caption: Workflow for the coupled enzymatic assay of GFAT activity.

HBP and O-GlcNAcylation Signaling

References

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Long range molecular dynamics study of regulation of eukaryotic glucosamine-6-phosphate synthase activity by UDP-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Glucosamine-phosphate N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 14. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure and Inhibition of Insect UDP- N-acetylglucosamine Pyrophosphorylase: A Key Enzyme in the Hexosamine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization and expression of glucosamine-6-phosphate synthase from Saccharomyces cerevisiae in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

The Central Role of D-Glucosamine 6-Phosphate in Hexosamine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. At the heart of this pathway lies D-glucosamine 6-phosphate (GlcN-6-P), a pivotal intermediate whose synthesis and subsequent metabolic fate are tightly regulated. This technical guide provides an in-depth exploration of the role of GlcN-6-P in the HBP, detailing its synthesis, enzymatic conversion, and the downstream signaling implications of its end-product, UDP-N-acetylglucosamine (UDP-GlcNAc). The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the pathway and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to the Hexosamine Biosynthesis Pathway

The hexosamine biosynthesis pathway (HBP) is a vital branch of glucose metabolism, consuming approximately 2-5% of the total cellular glucose.[1][2][3][4] It serves as a crucial nutrient-sensing pathway, integrating cellular energy status with the synthesis of a key metabolic building block, UDP-N-acetylglucosamine (UDP-GlcNAc).[2][5] This nucleotide sugar is the essential substrate for N-linked and O-linked glycosylation, post-translational modifications that profoundly impact protein function, localization, and stability.[1][5][6] Dysregulation of the HBP has been implicated in a range of pathologies, including diabetes, cancer, and neurodegenerative diseases, making it a significant area of interest for therapeutic development.[5][6][7]

The Synthesis and Metabolic Fate of this compound

This compound is the first committed intermediate in the de novo synthesis of UDP-GlcNAc. Its formation and subsequent conversion are catalyzed by a series of enzymatic reactions.

Synthesis of this compound

The synthesis of this compound is the rate-limiting step of the HBP and is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) .[2][8][9] GFAT facilitates the transfer of an amino group from glutamine to fructose-6-phosphate, a glycolytic intermediate, to produce this compound and glutamate.[2][5][10]

There are two mammalian paralogs of GFAT, GFAT1 and GFAT2, which exhibit tissue-specific expression and distinct regulatory properties.[5] GFAT1 is ubiquitously expressed, while GFAT2 is more prominent in the central nervous system.[5] The activity of GFAT is subject to feedback inhibition by the downstream product UDP-GlcNAc, ensuring tight regulation of flux through the pathway.[5]

Conversion to UDP-N-acetylglucosamine

Once synthesized, this compound undergoes a series of enzymatic conversions to ultimately yield UDP-GlcNAc:

-

N-acetylation: Glucosamine-phosphate N-acetyltransferase (GNPNAT1) , also known as GNA1, catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, forming N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[11][12]

-

Isomerization: Phosphoglucomutase 3 (PGM3) , also known as phosphoacetylglucosamine mutase, then isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[13]

-

Uridylation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of GlcNAc-1-P with UTP to produce UDP-GlcNAc and pyrophosphate.[1][14]

Downstream Functions and Signaling

The end-product of the HBP, UDP-GlcNAc, is a high-energy donor substrate for glycosyltransferases.[15] Its primary roles are in two major types of protein glycosylation:

-

N-linked glycosylation: This occurs in the endoplasmic reticulum and Golgi apparatus and involves the attachment of complex glycan structures to asparagine residues of secreted and membrane-bound proteins. This process is crucial for proper protein folding, stability, and trafficking.[5]

-

O-linked N-acetylglucosaminylation (O-GlcNAcylation): This is a dynamic and reversible modification of serine and threonine residues of nuclear and cytoplasmic proteins.[5] O-GlcNAcylation acts as a nutrient sensor and plays a critical role in regulating a wide array of cellular processes, including signal transduction, transcription, and cell cycle progression.[13][15]

The availability of UDP-GlcNAc directly influences the extent of O-GlcNAcylation, thereby linking cellular nutrient status to the regulation of key signaling pathways.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in the Hexosamine Biosynthesis Pathway

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference(s) |

| GFAT1 (human) | Fructose-6-Phosphate | 7 µM | - | Recombinant | [7] |

| L-Glutamine | - | - | |||

| UDP-GlcNAc (inhibitor) | Ki = 4 µM | - | Recombinant | [7] | |

| Glucosamine-6-Phosphate (inhibitor) | Ki = 6 µM | - | Recombinant | [7] | |

| GFAT-human alpha form | L-Glutamine | 1.49 mM | - | Transfected COS cells | [16] |

| Fructose-6-Phosphate | 1.85 mM | - | Transfected COS cells | [16] | |

| GFAT-human beta form | L-Glutamine | 1.99 mM | - | Transfected COS cells | [16] |

| Fructose-6-Phosphate | 6.8 mM | - | Transfected COS cells | [16] | |

| GNPNAT1 (human) | Acetyl-CoA | 26 µM | - | Recombinant | [17] |

| Glucosamine-6-Phosphate | 97 µM | - | Recombinant | [17] | |

| PGM3 (Arabidopsis thaliana) | GlcNAc-6-P | 260.2 ± 66.1 µM | - | Recombinant | [13] |

| UAP1 (Aspergillus fumigatus) | UTP | - | - | Recombinant | [14] |

| GlcNAc-1-P | - | - | Recombinant | [14] |

Note: '-' indicates data not available in the cited sources.

Table 2: Intracellular Concentrations of Hexosamine Biosynthesis Pathway Metabolites

| Metabolite | Concentration | Cell Type/Tissue | Condition | Reference(s) |

| This compound | Undetectable | Isolated adipocytes | Glucose treatment | [18] |

| ~400 nmol/g (at 5 min) to >1,400 nmol/g (at 2h) | Isolated adipocytes | 2 mM Glucosamine treatment | [18] | |

| UDP-N-acetylglucosamine | 2-fold increase | Isolated adipocytes | Glucose treatment | [18] |

| 4-5-fold increase | Isolated adipocytes | Glucosamine treatment | [18] | |

| UDP-HexNAc | Reduced in PGM3 deficient PBMCs | Human PBMCs | PGM3 deficiency | [19] |

Experimental Protocols

Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) Activity Assay

This protocol is adapted from a method that measures the formation of glutamate.[5]

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 20 mM Phosphate buffer, pH 7.4

-

Substrate solution: Fructose-6-phosphate and L-glutamine in assay buffer.

-

Glutamate dehydrogenase (GDH)

-

3-acetylpyridine adenine dinucleotide (APAD)

-

Spectrophotometer capable of reading absorbance at 370 nm

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Set up the reaction mixture in a 96-well plate or cuvette. For a 200 µL reaction, combine:

-

50 µg of cell or tissue lysate

-

Variable concentrations of L-glutamine (e.g., 0.156 to 10.0 mM)

-

A fixed, saturating concentration of Fructose-6-phosphate

-

GDH

-

APAD

-

-

Initiate the reaction by adding the lysate to the reaction mixture.

-

Immediately monitor the increase in absorbance at 370 nm over time, which corresponds to the formation of APADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Express GFAT activity as nmol of glutamate produced per minute per mg of protein.

Quantification of UDP-N-acetylglucosamine (UDP-GlcNAc) by LC-MS

This protocol outlines a general workflow for the quantification of UDP-GlcNAc using liquid chromatography-mass spectrometry (LC-MS).[20]

Materials:

-

Cultured cells or tissue samples

-

Methanol, Chloroform, and Water (LC-MS grade)

-

Internal standard (e.g., stable isotope-labeled UDP-GlcNAc)

-

LC-MS system equipped with a suitable column (e.g., HILIC or ion-pair reversed-phase)

Procedure:

-

Metabolite Extraction:

-

Harvest cells or homogenize tissue in ice-cold 80% methanol.

-

Add the internal standard.

-

Perform a liquid-liquid extraction using a methanol/chloroform/water mixture to separate polar metabolites.

-

Collect the aqueous (polar) phase containing UDP-GlcNAc.

-

Dry the aqueous phase under vacuum.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

-

Inject the sample onto the LC-MS system.

-

Separate UDP-GlcNAc from other cellular metabolites using an appropriate chromatographic method.

-

Detect and quantify UDP-GlcNAc and the internal standard using mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of UDP-GlcNAc.

-

Calculate the concentration of UDP-GlcNAc in the samples by normalizing to the internal standard and comparing to the standard curve.

-

O-GlcNAc Western Blotting

This protocol provides a general procedure for the detection of total O-GlcNAcylated proteins by Western blotting.[6][8][14]

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates in a lysis buffer containing protease and O-GlcNAcase (OGA) inhibitors (e.g., PUGNAc or Thiamet-G).

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

Mandatory Visualizations

Hexosamine Biosynthesis Pathway

Caption: The de novo hexosamine biosynthesis pathway.

Experimental Workflow for UDP-GlcNAc Quantification

Caption: A typical experimental workflow for UDP-GlcNAc analysis.

Conclusion

This compound stands as a central hub in cellular metabolism, linking nutrient availability to the critical processes of protein glycosylation. The intricate regulation of its synthesis and the downstream consequences of its metabolic products underscore the importance of the hexosamine biosynthesis pathway in maintaining cellular homeostasis. A thorough understanding of the role of this compound and the enzymes that govern its metabolism is essential for elucidating the mechanisms of diseases associated with HBP dysregulation and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers to delve into this complex and significant area of study.

References

- 1. genecards.org [genecards.org]

- 2. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. hmdb.ca [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. A mechanism-inspired UDP- N -acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) DOI:10.1039/C9CB00017H [pubs.rsc.org]

- 13. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]

- 15. genecards.org [genecards.org]

- 16. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection of phosphoglucomutase-3 (PGM3) deficiency by lectin-based flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glucosamine 6-Phosphate | C6H14NO8P | CID 439217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. teachmephysiology.com [teachmephysiology.com]

- 20. N-acetylglucosamine-6-phosphate deacetylase - Wikipedia [en.wikipedia.org]

D-Glucosamine 6-Phosphate: An Endogenous Metabolic Hub at the Crossroads of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucosamine 6-phosphate (GlcN6P) is a pivotal endogenous metabolite, positioned at a critical juncture of glucose, amino acid, fatty acid, and nucleotide metabolism. As the first committed intermediate in the hexosamine biosynthetic pathway (HBP), GlcN6P serves as the precursor for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for all macromolecules containing amino sugars. The flux through the HBP and the resulting concentration of GlcN6P are intricately linked to the cellular nutrient status, influencing a myriad of downstream processes including protein glycosylation, endoplasmic reticulum (ER) function, and cellular signaling. Dysregulation of GlcN6P metabolism has been implicated in the pathophysiology of numerous diseases, including diabetes, cancer, and neurodegenerative disorders, making it a metabolite of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of GlcN6P metabolism, its physiological roles, and detailed methodologies for its study.

Biosynthesis and Degradation of this compound

The intracellular concentration of this compound is tightly regulated through its synthesis and degradation, which are primarily integrated within the Hexosamine Biosynthetic Pathway (HBP).

Biosynthesis

The primary route for the de novo synthesis of GlcN6P is the first and rate-limiting step of the HBP.[1][2] In this reaction, fructose-6-phosphate, an intermediate of glycolysis, is converted to GlcN6P by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) , which utilizes glutamine as the amino donor.[3][4] This enzymatic step is a critical control point for the entire pathway.

A salvage pathway also contributes to GlcN6P production. Exogenous glucosamine can be transported into the cell and subsequently phosphorylated by hexokinase to form GlcN6P, thereby bypassing the GFAT-mediated step.[5]

Degradation

GlcN6P is primarily metabolized through two key enzymatic reactions:

-

N-acetylation: Glucosamine-6-phosphate N-acetyltransferase (GNA1) catalyzes the acetylation of GlcN6P using acetyl-CoA to produce N-acetylglucosamine-6-phosphate (GlcNAc-6P).[6] This is the subsequent step in the HBP leading to the synthesis of UDP-GlcNAc.

-

Deamination: Glucosamine-6-phosphate deaminase (GNPDA) , also known as glucosamine-6-phosphate isomerase, catalyzes the reversible conversion of GlcN6P back to fructose-6-phosphate and ammonia.[7][8] This enzyme is subject to allosteric regulation, notably by its product, N-acetyl-D-glucosamine 6-phosphate.[7][9][10]

The interplay between these biosynthetic and degradative pathways determines the steady-state level of GlcN6P, which in turn dictates the flux through the HBP.

Physiological Roles and Signaling Pathways

GlcN6P is more than a simple metabolic intermediate; it is a critical sensor of cellular nutrient status and plays a significant role in various signaling pathways.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is a central metabolic route that integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[5] As the entry point into this pathway, GlcN6P concentration is a direct reflection of the availability of these key nutrients. The end-product of the HBP, UDP-GlcNAc, is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[11] Increased flux through the HBP, and consequently elevated GlcN6P levels, can lead to hyper-O-GlcNAcylation of proteins, altering their activity, localization, and stability.

Protein Glycosylation

The primary fate of GlcN6P is its conversion to UDP-GlcNAc, the universal donor for N-linked and O-linked glycosylation.[12] N-linked glycosylation is essential for the proper folding, stability, and function of a vast number of proteins that transit through the endoplasmic reticulum and Golgi apparatus.[13] O-GlcNAcylation, as mentioned, is a key regulatory modification of intracellular proteins. Therefore, the availability of GlcN6P directly impacts the fidelity and extent of protein glycosylation, which is crucial for maintaining cellular homeostasis.

Endoplasmic Reticulum (ER) Stress

Alterations in the flux through the HBP have been strongly linked to the induction of ER stress.[13][14] An excessive influx of glucose and other nutrients can lead to an overload of the ER's protein folding machinery, partly due to aberrant N-linked glycosylation.[13] This results in the accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress, which in turn activates the Unfolded Protein Response (UPR).[15][16] Chronic ER stress is a contributing factor to the pathogenesis of metabolic diseases.[13]

Quantitative Data

The intracellular concentration of GlcN6P is a critical parameter that reflects the metabolic state of the cell. Below is a summary of reported quantitative data.

| Cell/Tissue Type | Condition | GlcN6P Concentration | UDP-GlcNAc Concentration | Reference |

| Isolated Adipocytes | Basal (Glucose-treated) | Undetectable | ~2-fold increase over control | [17] |

| Isolated Adipocytes | 2 mM Glucosamine (5 min) | ~400 nmol/g | Not specified at this time point | [17] |

| Isolated Adipocytes | 2 mM Glucosamine (2 h) | >1,400 nmol/g | ~4-5-fold increase over control | [17] |

| E. coli | Growth on glucose | Not specified | Not specified | [18] |

| E. coli (ΔnagA) | Growth on glucose | Not specified | ~2 mM | [18] |

| Mouse Liver | Not specified | Not specified | ~150 µM | [19] |

| Mouse Skeletal Muscle | Not specified | Not specified | 10 - 35 µM | [19] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of GlcN6P in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1.1. Materials

-

Cell culture reagents

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, LC-MS grade, chilled to -80°C

-

Water, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Ammonium hydroxide, LC-MS grade

-

This compound standard

-

Internal standard (e.g., ¹³C-labeled GlcN6P)

-

Cell scraper

-

Centrifuge capable of 4°C and >15,000 x g

-

LC-MS/MS system with a HILIC column

4.1.2. Procedure

-

Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS. Add a defined volume of ice-cold 80% methanol and scrape the cells. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold 80% methanol.

-

Metabolite Extraction: Transfer the cell suspension in methanol to a microcentrifuge tube. Vortex vigorously for 1 minute. Incubate at -80°C for at least 1 hour to precipitate proteins.

-

Sample Clarification: Centrifuge the extract at >15,000 x g for 15 minutes at 4°C. Transfer the supernatant containing the polar metabolites to a new tube.

-

Sample Preparation for LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% acetonitrile with 5 mM ammonium hydroxide). Spike with the internal standard.

-

LC-MS/MS Analysis: Inject the reconstituted sample onto a HILIC column. Use a gradient elution with mobile phase A (e.g., water with 5 mM ammonium hydroxide) and mobile phase B (e.g., acetonitrile with 5 mM ammonium hydroxide). Set the mass spectrometer to operate in negative ion mode and monitor the specific precursor-to-product ion transitions for GlcN6P and the internal standard.

-

Data Analysis: Quantify the amount of GlcN6P in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of GlcN6P.

Analysis of Protein N-Glycosylation

This protocol provides a general method for the analysis of N-linked glycans from total cellular proteins.[20][21]

4.2.1. Materials

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PNGase F

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide)

-

HILIC-SPE cartridges

-

Acetonitrile

-

Formic acid

-

HPLC or UPLC system with a fluorescence detector and a HILIC column

4.2.2. Procedure

-

Protein Extraction: Lyse cells in a suitable lysis buffer. Quantify the protein concentration of the lysate.

-

N-Glycan Release: Denature a known amount of protein by heating. Add PNGase F to the denatured protein and incubate to release the N-linked glycans.

-

Fluorescent Labeling: Add the fluorescent labeling reagent to the released glycans and incubate to attach the fluorescent tag.

-

Glycan Purification: Use a HILIC-SPE cartridge to purify the labeled glycans from excess labeling reagent and other contaminants.

-

HILIC-HPLC/UPLC Analysis: Separate the purified, labeled N-glycans using a HILIC column on an HPLC or UPLC system. Detect the glycans using a fluorescence detector.

-

Data Analysis: Analyze the resulting chromatogram to identify changes in the N-glycan profile between different experimental conditions.

Measurement of ER Stress

ER stress can be assessed by measuring the activation of the three branches of the UPR.[14][15]

4.3.1. Materials

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for UPR target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), spliced XBP1)

-

Antibodies for UPR proteins (e.g., phospho-PERK, phospho-eIF2α, ATF6, BiP, CHOP)

-

Western blotting reagents and equipment

4.3.2. Procedure

-

RNA Analysis (qPCR):

-

Treat cells with the experimental condition of interest.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for UPR target genes to quantify their expression levels. An increase in the expression of these genes is indicative of ER stress.

-

-

Protein Analysis (Western Blot):

-

Treat cells as described for RNA analysis.

-

Prepare whole-cell lysates.

-

Perform Western blotting using antibodies against key UPR proteins to assess their expression levels and phosphorylation status. For example, an increase in the phosphorylation of PERK and eIF2α, and the cleavage of ATF6 are markers of UPR activation.

-

Conclusion

This compound is a central metabolite that provides a crucial link between nutrient availability and key cellular processes. Its position as the gatekeeper of the hexosamine biosynthetic pathway places it at the heart of regulating protein glycosylation and maintaining ER homeostasis. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate roles of GlcN6P in health and disease. A deeper understanding of the dynamics of GlcN6P metabolism will undoubtedly pave the way for the development of novel therapeutic strategies targeting the HBP for a range of pathological conditions.

References

- 1. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. glpbio.com [glpbio.com]

- 7. Structure and catalytic mechanism of glucosamine 6-phosphate deaminase from Escherichia coli at 2.1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric Regulation of Glucosamine-6-Phosphate Deaminase (NagB) and Growth of Escherichia coli on Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric kinetics of the isoform 1 of human glucosamine-6-phosphate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The allosteric transition of glucosamine-6-phosphate deaminase: the structure of the T state at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allosteric Activation of Escherichia coli Glucosamine-6-Phosphate Deaminase (NagB) In Vivo Justified by Intracellular Amino Sugar Metabolite Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]

- 21. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Central Role of D-Glucosamine 6-Phosphate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucosamine 6-phosphate (GlcN6P) is a critical metabolic intermediate positioned at the crossroads of glucose, amino acid, fatty acid, and nucleotide metabolism. As the first committed product of the hexosamine biosynthetic pathway (HBP), GlcN6P serves as the essential precursor for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the universal donor substrate for N-linked and O-linked glycosylation, post-translational modifications that are fundamental to a vast array of cellular processes, including protein folding and stability, signal transduction, and gene expression. Dysregulation of GlcN6P metabolism and the HBP has been implicated in numerous pathologies, including diabetes, cancer, and neurodegenerative diseases, making the enzymes and pathways that govern its synthesis and degradation prime targets for therapeutic intervention. This technical guide provides an in-depth overview of the function of this compound in cellular metabolism, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Introduction to this compound and the Hexosamine Biosynthetic Pathway

The hexosamine biosynthetic pathway (HBP) is a vital metabolic route that typically utilizes 2-5% of cellular glucose.[1] The pathway begins with the conversion of the glycolytic intermediate fructose-6-phosphate and the amino acid glutamine into this compound (GlcN6P) and glutamate.[2] This irreversible reaction is catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[2] GlcN6P is then acetylated by glucosamine-phosphate N-acetyltransferase (GNPNAT) to form N-acetylglucosamine-6-phosphate (GlcNAc-6P). Subsequently, phosphoacetylglucosamine mutase (PGM3) converts GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P). Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the formation of UDP-N-acetylglucosamine (UDP-GlcNAc) from GlcNAc-1P and UTP.[2]

UDP-GlcNAc is a high-energy nucleotide sugar that serves as the donor for N-linked glycosylation of proteins in the endoplasmic reticulum and Golgi apparatus, and for O-linked N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytoplasmic proteins.[2] O-GlcNAcylation is a dynamic and reversible post-translational modification that, much like phosphorylation, plays a critical regulatory role in a multitude of cellular signaling pathways.[3]

Alternatively, GlcN6P can be deaminated by glucosamine-6-phosphate deaminase (GNPDA) to fructose-6-phosphate and ammonia, thereby re-routing hexosamine-derived carbons back into glycolysis.[1] The interplay between GFAT and GNPDA thus tightly regulates the flux of metabolites through the HBP.

Quantitative Data

Enzyme Kinetics

The activities of GFAT and GNPDA are critical for maintaining cellular homeostasis of GlcN6P and UDP-GlcNAc. The kinetic parameters of these enzymes have been characterized in various organisms.

| Enzyme | Organism/Isoform | Substrate | K_m_ (mM) | K_i_ (mM) | Notes |

| GFAT1 | Human | Fructose-6-Phosphate | 0.007 | - | Highly sensitive to product inhibition by GlcN6P. |

| Glutamine | - | - | - | ||

| UDP-GlcNAc | - | 0.004 | Competitive inhibitor with respect to Fructose-6-Phosphate. | ||

| Glucosamine-6-Phosphate | - | 0.006 | Potent competitive inhibitor for the Fructose-6-Phosphate site. | ||

| GNPDA1 | Human | Glucosamine-6-Phosphate | 0.27-16.5 | - | Allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc-6P). K_m_ is lower without GlcNAc-6P. |

| Fructose-6-Phosphate | 6.6 | - | In the presence of GlcNAc-6P. | ||

| GNPDA2 | Drosophila | Glucosamine-6-Phosphate | 0.25 | - | Not an essential activator. |

| Escherichia coliGNPDA | E. coli | Glucosamine-6-Phosphate | 2.0 | - | - |

Table 1: Kinetic Parameters of Key Enzymes in GlcN6P Metabolism.

Metabolite Concentrations

The intracellular concentration of GlcN6P can vary significantly depending on cell type and metabolic state. For instance, in isolated adipocytes, GlcN6P is undetectable under normal glucose conditions.[4] However, upon treatment with 2 mM glucosamine, a substrate that can be phosphorylated to GlcN6P, its concentration can rapidly increase to approximately 400 nmol/g within 5 minutes, reaching a plateau of over 1,400 nmol/g after 2 hours.[4] This highlights the dynamic nature of GlcN6P pools in response to nutrient availability.

Signaling Pathways

The HBP and its end-product UDP-GlcNAc, through O-GlcNAcylation, are intricately linked with major cellular signaling networks.

Crosstalk with Insulin Signaling

Increased flux through the HBP is strongly associated with insulin resistance.[5] O-GlcNAcylation of key components of the insulin signaling pathway, including the insulin receptor substrate-1 (IRS-1), phosphoinositide 3-kinase (PI3K), and Akt (also known as protein kinase B or PKB), can attenuate their phosphorylation and downstream signaling, leading to reduced glucose uptake.[5][6]

Figure 1: Crosstalk between the Hexosamine Biosynthetic Pathway and Insulin Signaling. Increased flux through the HBP leads to elevated UDP-GlcNAc levels, which promotes O-GlcNAcylation of key insulin signaling proteins, thereby inhibiting the pathway and contributing to insulin resistance.

Regulation of the Hippo/YAP Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway. O-GlcNAcylation of YAP has been shown to inhibit its phosphorylation by LATS1/2 kinases, leading to its nuclear translocation and activation of pro-proliferative and anti-apoptotic gene expression.[7][8]

Figure 2: Regulation of the Hippo/YAP Pathway by O-GlcNAcylation. O-GlcNAcylation of YAP inhibits its phosphorylation, promoting its nuclear localization and transcriptional activity, which can contribute to tumorigenesis.

Experimental Protocols

Assay for GFAT Activity

This protocol describes a coupled-enzyme assay to measure GFAT activity by monitoring the production of glutamate.[9]

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)

-

Fructose-6-phosphate (F-6-P) solution (e.g., 20 mM in reaction buffer)

-

L-glutamine solution (e.g., 100 mM in reaction buffer)

-

Acetylpyridine adenine dinucleotide (APAD) solution (e.g., 10 mM in reaction buffer)

-

Glutamate dehydrogenase (GDH) (e.g., 100 units/mL)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 370 nm

Procedure:

-

Cell Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in cell lysis buffer on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

Reaction Setup: a. In a 96-well plate, prepare the reaction mixture containing:

- Reaction buffer

- 6 mM L-glutamine

- 0.8 mM F-6-P

- 0.3 mM APAD

- 6 U/mL GDH b. Add 20-50 µg of cell lysate to each well. c. Bring the final reaction volume to 200 µL with reaction buffer. d. Prepare a blank for each sample containing all components except F-6-P.

-

Measurement: a. Incubate the plate at 37°C. b. Measure the absorbance at 370 nm at multiple time points (e.g., every 10 minutes for 90 minutes).

-

Calculation: a. Calculate the rate of change in absorbance over time (ΔA370/min). b. Use the molar extinction coefficient of reduced APAD (APADH) to convert the rate to nmol of glutamate produced per minute per mg of protein.

Quantification of UDP-GlcNAc by HPLC

This protocol outlines a method for the quantification of UDP-GlcNAc from cell extracts using high-performance liquid chromatography (HPLC).[10]

Materials:

-

Perchloric acid (PCA), 0.5 M

-

Potassium carbonate (K2CO3), 3 M

-

HPLC system with a strong anion exchange (SAX) column

-

Mobile phase A: 50 mM Ammonium phosphate, pH 3.5

-

Mobile phase B: 750 mM Ammonium phosphate, pH 3.5

-

UDP-GlcNAc standard

-

0.22 µm syringe filters

Procedure:

-

Sample Extraction: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in 400 µL of ice-cold 0.5 M PCA. c. Vortex vigorously and incubate on ice for 20 minutes. d. Centrifuge at 16,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and neutralize with 3 M K2CO3. f. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate. g. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis: a. Equilibrate the SAX column with the initial mobile phase conditions (e.g., 100% Mobile Phase A). b. Inject 20-50 µL of the extracted sample. c. Elute with a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes). d. Detect UDP-GlcNAc by UV absorbance at 262 nm.

-

Quantification: a. Generate a standard curve by injecting known concentrations of the UDP-GlcNAc standard. b. Determine the concentration of UDP-GlcNAc in the samples by comparing their peak areas to the standard curve.

Metabolic Flux Analysis using 13C-labeled Glucose

This protocol describes a general workflow for tracing the metabolism of glucose through the HBP using stable isotope-labeled glucose ([U-13C6]-glucose) and analysis by liquid chromatography-mass spectrometry (LC-MS).[11][12]

Materials:

-

Cell culture medium lacking glucose

-

[U-13C6]-glucose

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

LC-MS system (e.g., HILIC or reversed-phase chromatography coupled to a high-resolution mass spectrometer)

Procedure:

-

Cell Labeling: a. Culture cells to the desired confluency. b. Wash cells with PBS and then incubate in glucose-free medium for a short period (e.g., 30 minutes) to deplete intracellular glucose pools. c. Replace the medium with medium containing a known concentration of [U-13C6]-glucose (e.g., 10 mM). d. Incubate for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.

-

Metabolite Extraction: a. Quickly wash the cells with ice-cold saline. b. Immediately add ice-cold 80% methanol to quench metabolism and extract metabolites. c. Scrape the cells and collect the extract. d. Centrifuge to pellet cell debris and collect the supernatant.

-

LC-MS Analysis: a. Analyze the extracts by LC-MS to separate and detect GlcN6P and UDP-GlcNAc. b. Acquire data in full scan mode to observe the mass isotopologue distributions of the target metabolites.

-

Data Analysis: a. Determine the fractional labeling of each metabolite by calculating the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.). b. Correct for the natural abundance of 13C. c. Use metabolic flux analysis software to model the flux of carbon from glucose through the HBP based on the labeling patterns.

Figure 3: General Workflow for 13C-Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway.

Conclusion

This compound is a linchpin metabolite that integrates nutrient status with fundamental cellular processes through the hexosamine biosynthetic pathway and subsequent protein glycosylation. The intricate regulation of its metabolism and the profound impact of its dysregulation on cellular signaling underscore its importance in both health and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of GlcN6P metabolism and exploit this knowledge for therapeutic benefit. Further investigation into the precise molecular mechanisms by which GlcN6P and the HBP influence cellular fate will undoubtedly open new avenues for the treatment of a wide range of human diseases.

References

- 1. The Possible Roles of Glucosamine-6-Phosphate Deaminases in Ammonium Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: map04931 [kegg.jp]

- 6. babraham.ac.uk [babraham.ac.uk]

- 7. O-GlcNAcylation: An Emerging Protein Modification Regulating the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of D-Glucosamine 6-Phosphate in Protein Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucosamine 6-phosphate (GlcN-6-P) is a critical metabolic intermediate situated at the crossroads of glucose metabolism and the synthesis of complex carbohydrates. As the first committed product of the Hexosamine Biosynthetic Pathway (HBP), GlcN-6-P serves as the foundational building block for the production of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the essential donor substrate for two of the most prevalent post-translational modifications of proteins: N-linked and O-linked glycosylation. These modifications are integral to a vast array of cellular processes, including protein folding, trafficking, signaling, and cell-cell recognition. Consequently, the regulation of GlcN-6-P synthesis and its downstream utilization are of paramount importance for cellular homeostasis and are increasingly recognized as key targets in various disease states, including cancer, diabetes, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the core functions of GlcN-6-P in protein glycosylation, offering detailed experimental protocols and quantitative data to support researchers in this dynamic field.

Signaling and Metabolic Pathways

The journey of a glucose molecule to its incorporation into a glycoprotein is a multi-step process involving several key pathways. The following diagrams, generated using the DOT language, illustrate these intricate cellular processes.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is a critical metabolic route that shunts a small percentage of glucose away from glycolysis to produce UDP-GlcNAc.[1][2] This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism, positioning UDP-GlcNAc as a key sensor of the cell's nutritional status.[2]

References

- 1. Intracellular glucose 1-phosphate and glucose 6-phosphate levels modulate Ca2+ homeostasis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Activation of Escherichia coli Glucosamine-6-Phosphate Deaminase (NagB) In Vivo Justified by Intracellular Amino Sugar Metabolite Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of D-Glucosamine 6-Phosphate: A Technical Guide to GFAT

For Researchers, Scientists, and Drug Development Professionals

Glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP), plays a pivotal role in cellular metabolism and is implicated in various pathological conditions, including type 2 diabetes and cancer. This technical guide provides an in-depth overview of the enzymatic synthesis of D-glucosamine 6-phosphate by GFAT, focusing on its mechanism, kinetics, regulation, and the experimental protocols for its study.

Introduction to GFAT and the Hexosamine Biosynthetic Pathway

Glutamine:fructose-6-phosphate amidotransferase (EC 2.6.1.16), also known as glucosamine-6-phosphate synthase (GlcN-6-P synthase), catalyzes the first and committed step in the HBP.[1][2] This pathway is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the glycosylation of proteins and lipids.[1][2] GFAT facilitates the transfer of the amide group from L-glutamine to D-fructose 6-phosphate, yielding L-glutamate and this compound.[3][4] The reaction is essentially irreversible.[5] Given its role as a metabolic gatekeeper, GFAT is a key target for drug development, particularly in the context of metabolic diseases and oncology.[1][6][7]

Enzymatic Mechanism

GFAT is a modular enzyme composed of two distinct catalytic domains: an N-terminal glutaminase (GLN) domain and a C-terminal isomerase (ISOM) domain.[5][8] The synthesis of this compound occurs through a channeled mechanism involving three main steps:

-

Glutamine Hydrolysis: In the glutaminase domain, L-glutamine is hydrolyzed to L-glutamate and ammonia.[5]

-

Ammonia Transfer: The liberated ammonia is then channeled intramolecularly to the isomerase domain.[1]

-

Isomerization and Amination: The isomerase domain catalyzes the conversion of the ketose D-fructose 6-phosphate to an enol intermediate, which then reacts with the ammonia to form this compound.[1][5]

This intricate mechanism ensures the efficient and specific utilization of glutamine's amide nitrogen.[2]

Quantitative Data: Kinetic Parameters of GFAT

The kinetic properties of GFAT have been characterized in various organisms and for different isoforms. The following tables summarize key quantitative data for human and rat GFAT.

| Substrate | Enzyme Source | Km | Reference |

| D-fructose 6-phosphate | Recombinant Human GFAT1 (hGFAT1) | 7 µM | [3] |

| D-fructose 6-phosphate | Rat Liver | 0.4 mM | [9] |

| L-glutamine | Rat Liver | 0.8 mM | [9] |

Table 1: Michaelis-Menten Constants (Km) for GFAT Substrates

| Inhibitor | Enzyme Source | Ki | Type of Inhibition | Reference |

| This compound | Recombinant Human GFAT1 (hGFAT1) | 6 µM | Competitive with Fructose 6-phosphate | [3] |

| UDP-GlcNAc | Recombinant Human GFAT1 (hGFAT1) | 4 µM | Competitive with Fructose 6-phosphate | [3] |

Table 2: Inhibition Constants (Ki) for GFAT

Experimental Protocols

The activity of GFAT can be determined using several established methods. Below are detailed protocols for two common assays.

Glutamate Dehydrogenase (GDH) Coupled Assay

This continuous spectrophotometric assay measures the production of glutamate, one of the reaction products.

Principle: The glutamate produced by GFAT is oxidatively deaminated by glutamate dehydrogenase (GDH) using acetylpyridine adenine dinucleotide (APAD⁺) as a cofactor. The resulting APADH can be monitored by the increase in absorbance at 370 nm.[10]

Reagents:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 5 mM glucose-6-phosphate, 5 mM reduced glutathione (GSH).

-

Substrate Solution: 0.8 mM D-fructose 6-phosphate, 6 mM L-glutamine in Assay Buffer.

-

Coupling Enzyme System: 0.3 mM APAD⁺, 6 U/mL glutamate dehydrogenase in Assay Buffer.

-

Enzyme Sample: Purified or crude GFAT preparation.

Procedure:

-

Prepare the reaction mixture by combining the Substrate Solution and the Coupling Enzyme System.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Enzyme Sample to the reaction mixture.

-

Immediately monitor the increase in absorbance at 370 nm for 90 minutes using a spectrophotometer.

-

Calculate the GFAT activity based on the rate of APADH formation, using its molar extinction coefficient.

Elson-Morgan Assay for Glucosamine 6-Phosphate

This colorimetric endpoint assay directly measures the formation of glucosamine 6-phosphate.

Principle: Glucosamine 6-phosphate is hydrolyzed and then reacts with acetylacetone under alkaline conditions to form a pyrrole derivative. This derivative then reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a colored compound that can be quantified spectrophotometrically.[8]

Reagents:

-

Reaction Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM EDTA.

-

Substrate Solution: 10 mM D-fructose 6-phosphate, 20 mM L-glutamine in Reaction Buffer.

-

Enzyme Sample: Purified or crude GFAT preparation.

-

Stopping Reagent: 5% (w/v) Trichloroacetic acid (TCA).

-

Acetylacetone Reagent: 0.5% (v/v) acetylacetone in 1.25 N sodium carbonate.

-

Ehrlich's Reagent: 2.67% (w/v) p-dimethylaminobenzaldehyde in a 1:1 mixture of ethanol and concentrated HCl.

-

Standard: this compound solutions of known concentrations.

Procedure:

-

Set up the reaction by mixing the Substrate Solution and the Enzyme Sample.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Stopping Reagent.

-

Centrifuge to pellet precipitated protein.

-

Transfer the supernatant to a new tube and add the Acetylacetone Reagent.

-

Boil the mixture for 15 minutes and then cool to room temperature.

-

Add Ehrlich's Reagent and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 585 nm.

-

Determine the concentration of glucosamine 6-phosphate by comparing the absorbance to a standard curve.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the GFAT reaction, a typical experimental workflow, and its regulatory pathways.

Caption: The enzymatic reaction catalyzed by GFAT.

Caption: A generalized workflow for a GFAT activity assay.

Caption: Feedback regulation of GFAT activity.

Conclusion

GFAT stands as a critical control point in cellular metabolism, linking glucose and amino acid pathways to the synthesis of essential amino sugars. Its complex mechanism and tight regulation underscore its importance in maintaining cellular homeostasis. The detailed kinetic data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the roles of GFAT in health and disease, and for professionals engaged in the development of novel therapeutics targeting this key enzyme. The continued exploration of GFAT biology will undoubtedly uncover new insights into metabolic regulation and offer promising avenues for therapeutic intervention.

References

- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamine—fructose-6-phosphate transaminase (isomerizing) - Wikipedia [en.wikipedia.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Glutamine: fructose-6-phosphate amidotransferase (GFAT): homology modelling and designing of new inhibitors using pharmacophore and docking based hierarchical virtual screening protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and characterization of glutamine:fructose 6-phosphate amidotransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Synthesis of UDP-GlcNAc from D-Glucosamine 6-Phosphate

Abstract

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical precursor for all nitrogen-containing sugars and a fundamental building block for glycosylation, a post-translational modification essential for protein function, stability, and cellular signaling.[1][2] The hexosamine biosynthetic pathway (HBP) is the cellular route for the de novo synthesis of UDP-GlcNAc, integrating metabolism of glucose, amino acids, fatty acids, and nucleotides.[1][3][4] This guide focuses on the terminal enzymatic reactions of the HBP, detailing the conversion of this compound (GlcN-6P) into UDP-GlcNAc. This segment of the pathway is of significant interest for therapeutic intervention in diseases characterized by dysregulated glycosylation, such as cancer, diabetes, and neurodegenerative disorders.[1][5] We provide a detailed overview of the enzymes, reaction mechanisms, quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in the field.

The Biochemical Pathway: From GlcN-6P to UDP-GlcNAc

The synthesis of UDP-GlcNAc from this compound involves three sequential enzymatic steps. This process begins after the formation of GlcN-6P from fructose-6-phosphate and glutamine, the rate-limiting step of the HBP catalyzed by GFAT.[1][6][7]

The pathway from GlcN-6P is as follows:

-

Acetylation: this compound is acetylated to form N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P).

-

Isomerization: GlcNAc-6P is isomerized to N-acetyl-D-glucosamine 1-phosphate (GlcNAc-1P).

-

Uridylation: GlcNAc-1P reacts with UTP to yield the final product, UDP-GlcNAc.

These reactions are catalyzed by Glucosamine-6-phosphate N-acetyltransferase (GNA1), N-acetylglucosamine-phosphate mutase (PGM3), and UDP-N-acetylglucosamine pyrophosphorylase (UAP1), respectively.[3][4][8]

Figure 1. The enzymatic pathway from this compound to UDP-GlcNAc.

Step 1: Glucosamine-6-phosphate N-acetyltransferase (GNA1)

-

Enzyme: Glucosamine-6-phosphate N-acetyltransferase 1 (GNA1), also known as GNPNAT1.

-

Reaction: GNA1 catalyzes the transfer of an acetyl group from acetyl-CoA to the amine group of GlcN-6P.[1][9] This is an essential step, as deletion of the GNA1 gene is embryonically lethal, highlighting the de novo pathway's critical role.[8]

-

Substrates: this compound (GlcN-6P) and Acetyl-CoA.

-

Products: N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) and Coenzyme A (CoA).

-

Regulation & Specificity: Human GNA1 has a relaxed donor specificity, capable of transferring acyl groups up to four carbons in length (e.g., from propionyl-CoA and n-butyryl-CoA).[9] The enzyme is part of the GCN5-related N-acetyltransferase (GNAT) superfamily.[10]

Step 2: N-acetylglucosamine-phosphate mutase (PGM3)

-

Enzyme: N-acetylglucosamine-phosphate mutase (PGM3), also known as phosphoacetylglucosamine mutase (AGM1).

-

Reaction: PGM3 catalyzes the reversible intramolecular transfer of the phosphate group from the 6' position to the 1' position of the glucosamine ring.[4][8] This reaction is analogous to the one catalyzed by phosphoglucomutase (PGM) in glycolysis and glycogen metabolism.[11]

-

Substrate: N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P).

-

Product: N-acetyl-D-glucosamine 1-phosphate (GlcNAc-1P).

-

Mechanism: PGM3 belongs to the α-D-phosphohexomutase superfamily. The catalytic mechanism involves a phosphorylated enzyme intermediate and a bis-phosphorylated sugar intermediate.[12][13] A phosphoryl group is transferred from a conserved phosphoserine residue in the enzyme's active site to the substrate, which is then reoriented, and a different phosphate is transferred back to the enzyme.[12][14] Deficiency in PGM3 leads to a congenital disorder of glycosylation characterized by reduced UDP-GlcNAc levels.[15]

Step 3: UDP-N-acetylglucosamine pyrophosphorylase (UAP1)

-

Enzyme: UDP-N-acetylglucosamine pyrophosphorylase (UAP1), also known as N-acetylglucosamine-1-phosphate uridylyltransferase (AGX1).

-

Reaction: UAP1 catalyzes the final, reversible step in the pathway: the reaction of GlcNAc-1P with uridine triphosphate (UTP) to form UDP-GlcNAc and pyrophosphate (PPi).[4][16]

-

Substrates: N-acetyl-D-glucosamine 1-phosphate (GlcNAc-1P) and Uridine Triphosphate (UTP).

-

Products: UDP-N-acetylglucosamine (UDP-GlcNAc) and Pyrophosphate (PPi).

-

Regulation & Isoforms: UAP1 is a key enzyme for producing the activated sugar nucleotide required for chitin biosynthesis and protein glycosylation.[17][18] In humans, two isoforms exist (AGX1 and AGX2) with different substrate preferences; AGX1 shows higher activity towards GalNAc-1-P, while AGX2 has a strong preference for GlcNAc-1-P.[19] In some organisms, the enzyme is allosterically activated by GlcN-6P, suggesting a feed-forward regulatory mechanism.[20] Mutations in UAP1 that decrease its stability and activity have been linked to developmental delays.[21]

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes and metabolites in this pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m_ | V_max_ | Reference |

|---|---|---|---|---|---|

| GNA1 | Homo sapiens | GlcN-6P | ~50 µM | - | [9] |

| GNA1 | Homo sapiens | Acetyl-CoA | ~10 µM | - | [9] |

| UAP1 | Aspergillus fumigatus | GlcNAc-1P | 110 ± 10 µM | - | [22] |

| UAP1 | Aspergillus fumigatus | UTP | 140 ± 10 µM | - | [22] |

| UAP1 | Giardia lamblia | GlcNAc-1P | 0.2 mM | 1.8 µmol/min/mg |[20] |

Note: Comprehensive kinetic data for all enzymes, particularly PGM3, is sparse in the literature. Values can vary significantly based on assay conditions.

Table 2: Cellular UDP-GlcNAc Concentrations

| Cell Line / Tissue | Organism | UDP-GlcNAc Concentration | Reference |

|---|---|---|---|

| 293T | Homo sapiens | 120 pmol/10^6^ cells | [23] |

| HeLa | Homo sapiens | 520 pmol/10^6^ cells | [23] |

| HCT116 | Homo sapiens | 60 pmol/10^6^ cells | [23] |

| NIH/3T3 | Mus musculus | 100 pmol/10^6^ cells | [23] |

| CHO | Cricetulus griseus | ~150-250 nmol/10^9^ cells | [24] |

| Mouse Liver | Mus musculus | ~150 µM | [25] |

| Mouse Skeletal Muscle | Mus musculus | 10 - 35 µM | [25] |

| Rat Muscle | Rattus norvegicus | ~250 nmol/g tissue |[26] |

Experimental Protocols

Detailed and reliable protocols are essential for studying the HBP. Below are methodologies for assaying enzyme activity and quantifying the key metabolite, UDP-GlcNAc.

Protocol: N-acetylglucosamine-phosphate mutase (PGM3) Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure PGM3 activity by monitoring the production of NADPH.

Figure 2. Workflow for a coupled PGM3 enzyme activity assay.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration. A general starting point is 2 x 10^6 cells suspended in 400 µL of PBS.[27]

-

Reagent Preparation: Prepare a master mix containing Glucose-1-Phosphate (as the initial substrate for the reverse reaction), Glucose-6-Phosphate Dehydrogenase (G6PDH), NADP+, and a formazan chromogen in an appropriate assay buffer. Commercial kits from providers like BioAssay Systems are available.[11][27][28][29]

-

Reaction Initiation: Add a small volume of the sample lysate (e.g., 10-50 µL) to the wells of a 96-well plate. Add the master mix to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes.

-

Measurement: Measure the absorbance at a wavelength appropriate for the chromogen used (e.g., 460 nm for formazan).[27] The increase in absorbance is directly proportional to the NADPH produced, and thus to the PGM activity.

-

Calculation: Determine the enzyme activity from a standard curve or by using the molar extinction coefficient of the product. Express activity in U/L, where 1 Unit is the amount of enzyme that converts 1 µmol of substrate per minute.

Note: This assay typically measures the reverse reaction (GlcNAc-6P to GlcNAc-1P) by providing GlcNAc-1P and measuring its conversion. The principle remains the same for the forward reaction if a suitable coupled enzyme for GlcNAc-1P detection is available.

Protocol: UDP-N-acetylglucosamine (UDP-GlcNAc) Quantification by HPLC

This protocol outlines the extraction and analysis of UDP-GlcNAc from cellular samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS).

Figure 3. General workflow for UDP-GlcNAc extraction and HPLC-MS analysis.

Methodology:

-

Cell Harvesting: Harvest a known number of cells by centrifugation and wash with ice-cold PBS. Immediately freeze the cell pellet in liquid nitrogen to quench metabolic activity.

-

Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent. A common method is a methanol-water-chloroform extraction (e.g., 2:1:2 ratio), which effectively recovers nucleotide sugars.[25] Vortex vigorously and incubate on ice.

-

Phase Separation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to separate the polar (aqueous/methanol), non-polar (chloroform), and protein phases.

-

Sample Preparation: Carefully collect the upper aqueous phase containing the polar metabolites, including UDP-GlcNAc. Dry the extract completely using a vacuum concentrator (SpeedVac).

-

Reconstitution: Reconstitute the dried metabolites in a small, precise volume of the initial mobile phase for HPLC analysis.

-

HILIC-MS Analysis: Inject the sample into an HPLC system equipped with an amide HILIC column. Use a mobile phase gradient with optimized water-acetonitrile ratios and an additive like ammonium hydroxide to achieve separation of UDP-GlcNAc from its epimer UDP-GalNAc.[30]

-

Detection and Quantification: Detect the eluting compounds using a mass spectrometer in negative ion mode. Quantify the amount of UDP-GlcNAc by comparing the peak area to a standard curve generated with known concentrations of a UDP-GlcNAc standard.[30][31]

Alternative enzymatic assays for UDP-GlcNAc have also been developed, which rely on the use of recombinant O-GlcNAc transferase (OGT) and antibody-based detection of a glycosylated peptide product.[25][32]

Conclusion

The enzymatic conversion of this compound to UDP-GlcNAc is a fundamental process that completes the hexosamine biosynthetic pathway, providing the essential substrate for N- and O-linked glycosylation. The enzymes GNA1, PGM3, and UAP1 that catalyze these steps are critical for cellular viability and function. Understanding their mechanisms, regulation, and kinetics is paramount for researchers in cell biology, metabolism, and drug development. The data and protocols provided in this guide offer a technical foundation for investigating this vital metabolic pathway and its role in health and disease.

References

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 4. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphoglucomutase Assay Kit Biovalley [biovalley.fr]

- 12. Biology, mechanism, and structure of enzymes in the α-D-phosphohexomutase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induced structural disorder as a molecular mechanism for enzyme dysfunction in phosphoglucomutase 1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphoglucomutase - Wikipedia [en.wikipedia.org]

- 15. Detection of phosphoglucomutase-3 (PGM3) deficiency by lectin-based flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UDP-N-Acetylglucosamine Pyrophosphorylase 2 (UAP2) and 1 (UAP1) Perform Synergetic Functions for Leaf Survival in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular and Functional Analysis of UDP-N-Acetylglucosamine Pyrophosphorylases from the Migratory Locust, Locusta migratoria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. bosterbio.com [bosterbio.com]

- 20. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A missense mutation in a patient with developmental delay affects the activity and structure of the hexosamine biosynthetic pathway enzyme AGX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. biorxiv.org [biorxiv.org]